

Solubility Profile of Methyl D-Cysteinate Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Methyl D-cysteinate hydrochloride

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This technical guide provides a detailed overview of the solubility of **Methyl D-cysteinate hydrochloride** in various solvents. Due to a scarcity of comprehensive quantitative data for the D-isomer in publicly available literature, this document summarizes the available qualitative and single-point quantitative data. Furthermore, it presents findings from a detailed study on the closely related L-isomer, Methyl L-cysteinate hydrochloride, which serves as a strong proxy for predicting the solubility behavior of the D-isomer. This guide also includes a detailed experimental protocol for determining solubility via the static gravimetric method and visual representations of the experimental workflow and factors influencing solubility.

Quantitative Solubility Data

Comprehensive quantitative solubility data for **Methyl D-cysteinate hydrochloride** across a wide range of solvents and temperatures is not readily available in published literature. However, some qualitative and single-point quantitative data has been reported by chemical suppliers.

Table 1: Summary of Available Solubility Data for **Methyl D-cysteinate Hydrochloride**

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	50 mg/mL (291.29 mM)	Requires sonication for dissolution.[1]
Water	Soluble / Slightly Soluble	Conflicting reports suggest it is soluble, though some sources indicate slight solubility.[2][3]
Methanol	Soluble	---

Note: The enantiomeric form (D- or L-) is not always specified in commercial literature, but the data is presented as reported for the D-isomer where available.

Solubility of the L-Isomer Analogue

An extensive study on the solubility of Methyl L-cysteinate hydrochloride provides valuable insight into the expected behavior of the D-isomer, as enantiomers typically exhibit identical physical properties, including solubility in achiral solvents. This study determined the solubility in 14 different monosolvents at temperatures ranging from 283.15 to 333.15 K (10°C to 60°C). [4][5] The general finding was that solubility increased with increasing temperature across all tested solvents.[4][5]

The solvents investigated in this study were:[4][5]

- Methanol
- Ethanol
- n-Propanol
- Isopropanol
- n-Butanol
- sec-Butanol
- Isobutanol

- n-Pentanol
- Acetone
- 2-Butanone
- Ethyl acetate
- Acetonitrile
- 1,4-Dioxane
- Dichloromethane

The study also investigated the solubility in a binary solvent system of ethanol and dichloromethane.[4][5] The primary factors identified as influencing the solubility of Methyl L-cysteinate hydrochloride were the polarity of the solvent, Hildebrand solubility parameter, and hydrogen-bonding interactions.[5]

Experimental Protocol: Static Gravimetric Method for Solubility Determination

The following protocol outlines the static gravimetric method, a common and reliable technique for determining the solubility of a solid in a liquid solvent.[4][5]

Objective: To determine the equilibrium solubility of **Methyl D-cysteinate hydrochloride** in a given solvent at a specified temperature.

Materials:

- **Methyl D-cysteinate hydrochloride**
- Solvent of interest
- Analytical balance (± 0.0001 g)
- Thermostatic water bath or incubator

- Isothermal jacketed glass vessel
- Magnetic stirrer and stir bars
- Syringe with a filter (e.g., 0.45 μm PTFE or nylon)
- Pre-weighed vials or evaporating dishes
- Drying oven

Procedure:

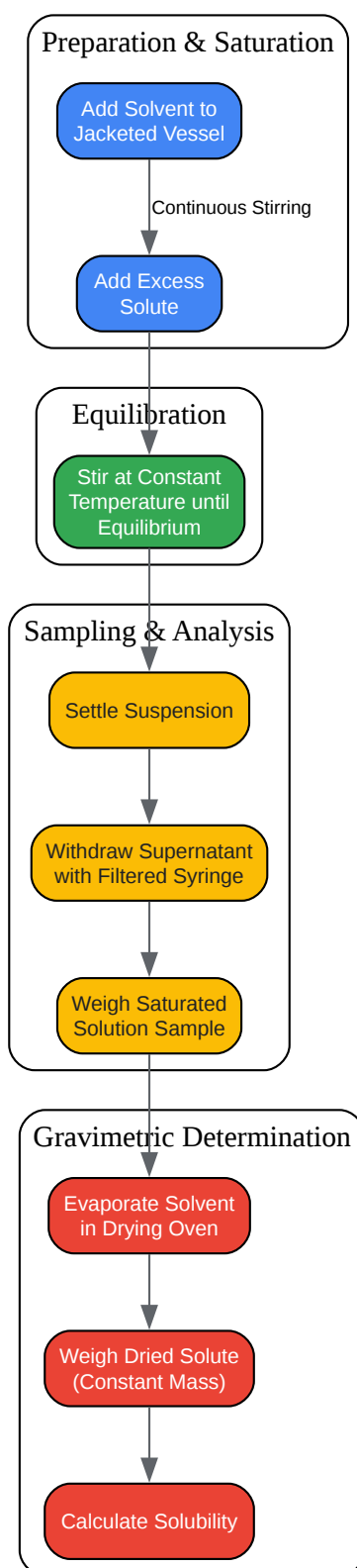
- Preparation: A known mass of the solvent is placed in the isothermal jacketed glass vessel. The temperature of the vessel is maintained at the desired level by the thermostatic bath.
- Saturation: An excess amount of **Methyl D-cysteinate hydrochloride** is added to the solvent while stirring continuously. This ensures that a saturated solution is formed, with undissolved solid remaining.
- Equilibration: The suspension is stirred for a sufficient period (typically several hours) to ensure that solid-liquid equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
- Sampling: Once equilibrium is achieved, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the clear supernatant is then withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to prevent the transfer of any solid particles.
- Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed, airtight container and its mass is recorded. The container is then opened, and the solvent is evaporated in a drying oven at a temperature that does not cause decomposition of the solute.
- Mass Determination: After complete evaporation of the solvent, the container with the dried solute is cooled to room temperature in a desiccator and weighed. The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

- Calculation: The solubility is calculated based on the mass of the dissolved solute and the corresponding mass of the solvent in the withdrawn sample.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the static gravimetric method for determining the solubility of **Methyl D-cysteinate hydrochloride**.

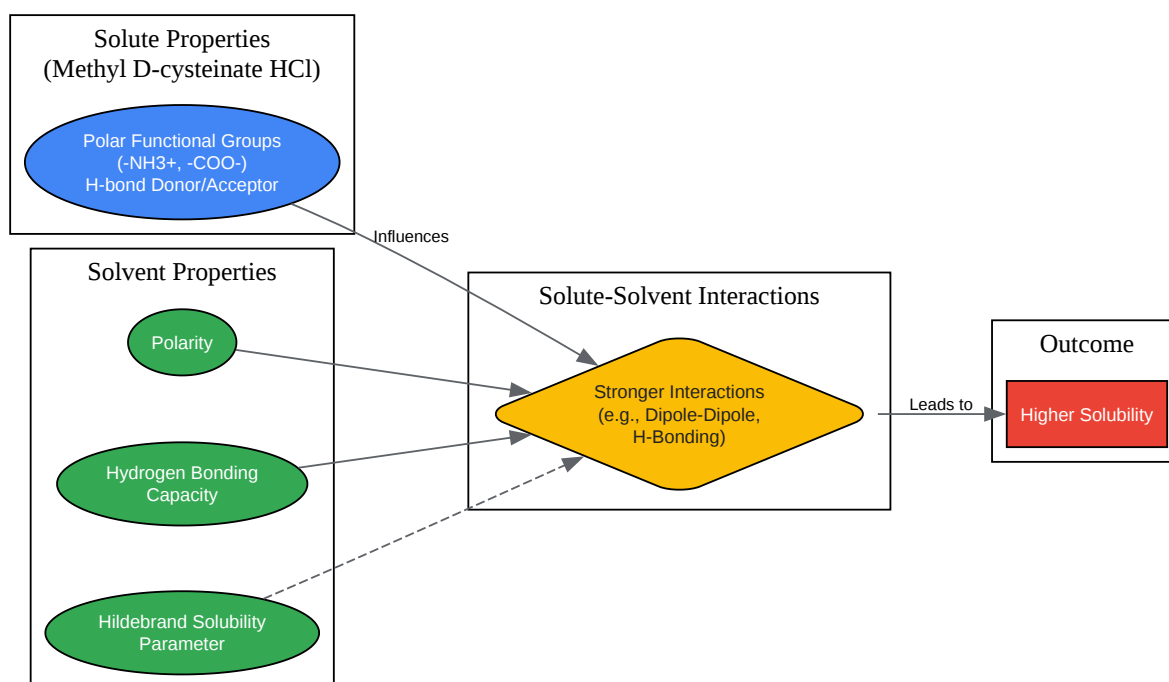


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Caption: Experimental workflow for the static gravimetric method.

Factors Influencing Solubility

The solubility of **Methyl D-cysteinate hydrochloride** is governed by the interplay between its molecular properties and the characteristics of the solvent. The following diagram illustrates this relationship.



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Caption: Factors influencing the solubility of the compound.

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